(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride
Overview
Description
“(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride” is a chemical compound with the CAS Number: 2059915-06-7 . It has a molecular weight of 186.04 and its IUPAC name is ®-2-amino-4-chloropent-4-enoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h4H,1-2,7H2,(H,8,9);1H/t4-;/m1./s1 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder . It should be stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis and Crystallography : The compound plays a role in the synthesis of complex molecules. For instance, a study by Kumar et al. (2017) focused on the synthesis and crystal structure of a related compound, highlighting the significance of such compounds in understanding molecular structures (Kumar et al., 2017).
Enzymatic Resolution and Synthesis
- Enzymatic Resolution : Enzymatic resolution is another application, as shown in a study by Kamal et al. (2007) on the separation of a related molecule. This process is crucial for obtaining optically pure compounds for further applications (Kamal, Khanna, & Krishnaji, 2007).
Enantioselective Syntheses
- Enantioselective Syntheses : Research by Laue, Mück-Lichtenfeld, and Haufe (1999) demonstrates the use of (2R)-2-amino-4-chloropent-4-enoic acid hydrochloride in the enantioselective synthesis of related compounds. This process is vital for producing isosteres of asparagine (Laue, Mück-Lichtenfeld, & Haufe, 1999).
Structural Investigation
- Structural Investigation : Studies also involve investigating the molecular structure and interactions of related compounds, as seen in the work of Venkatesan et al. (2016), providing insights into intermolecular interactions and stabilization forces (Venkatesan et al., 2016).
Biochemical Studies
- Biochemical Studies : The compound and its derivatives are studied for their presence in natural products, as shown by Hatanaka et al. (1999), who isolated similar amino acids from the fruit bodies of Amanita miculifera (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).
Photodecomposition Studies
- Photodecomposition Studies : Research into the photodecomposition of chlorobenzoic acids, as undertaken by Crosby and Leitis (1969), is relevant for understanding the environmental behavior of related compounds (Crosby & Leitis, 1969).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(2R)-2-amino-4-chloropent-4-enoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h4H,1-2,7H2,(H,8,9);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIMSWEQNFYAF-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C[C@H](C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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